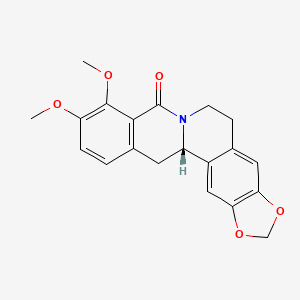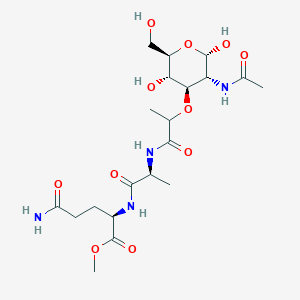
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Descripción general
Descripción
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as SK and F 101055, belongs to the class of organic compounds known as benzazepines . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is represented by the InChI code:1S/C10H12ClN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 . Physical And Chemical Properties Analysis
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Crystallographic Studies
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its analogs have been extensively studied in the field of crystallography. These compounds demonstrate interesting properties in terms of molecular conformation and hydrogen bonding, which are essential for understanding their physical and chemical behaviors. For instance, Blanco et al. (2009) found that molecules of certain analogs are linked into chains by hydrogen bonds, highlighting unique intermolecular interactions (Blanco et al., 2009). Similarly, Acosta et al. (2010) reported on the hydrogen-bonded structures formed by these molecules, which can vary from dimers and chains to more complex arrangements (Acosta et al., 2010).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. These include the work of Can (2012), who synthesized key intermediates of tolvaptan, a drug used for treating conditions like hyponatremia (Can, 2012). Deng-ke (2012) also explored the synthesis of tolvaptan analogs, offering insights into novel methods of chemical synthesis (Deng-ke, 2012).
Molecular Pharmacology
In the domain of molecular pharmacology, 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its analogs have been studied for their interaction with various receptors. Guo et al. (2013) highlighted SKF83959, a derivative of this compound, as a potent allosteric modulator of the Sigma-1 receptor, revealing its potential therapeutic applications (Guo et al., 2013).
Drug Development and Analysis
In drug development, these compounds have been used as intermediates or analogs for developing drugs with potential therapeutic benefits. For instance, Gerritz et al. (2000) discussed general routes to synthesize 1,4-disubstituted derivatives, which are important in medicinal chemistry (Gerritz et al., 2000). Ohtani et al. (2006) focused on synthesizing optically active derivatives, emphasizing the importance of stereochemistry in drug design (Ohtani et al., 2006).
Safety and Hazards
The safety information for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFKHNSLOSGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180868 | |
| Record name | SK&F 101055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
CAS RN |
26232-35-9 | |
| Record name | SK&F 101055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 101055 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)







